Tert-butyl 4-amino-2,4-dimethylpentanoate
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Overview
Description
Tert-butyl 4-amino-2,4-dimethylpentanoate: is an organic compound that belongs to the class of amino esters It is characterized by the presence of a tert-butyl group, an amino group, and a dimethylpentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2,4-dimethylpentanoate typically involves the esterification of 4-amino-2,4-dimethylpentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-amino-2,4-dimethylpentanoate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4-amino-2,4-dimethylpentanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity. It may also serve as a model compound for investigating the metabolism of amino esters.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of prodrugs and drug delivery systems. Its ester moiety can be hydrolyzed in vivo to release the active drug.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester moiety can undergo hydrolysis to release active metabolites. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- Tert-butyl 2-amino-4,4-dimethylpentanoate
- Tert-butyl 3-amino-2,4-dimethylpentanoate
- Tert-butyl 4-amino-2,3-dimethylpentanoate
Comparison: Tert-butyl 4-amino-2,4-dimethylpentanoate is unique due to the specific positioning of its amino and ester groups, which affects its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl 4-amino-2,4-dimethylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8(7-11(5,6)12)9(13)14-10(2,3)4/h8H,7,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEXQSRZASDARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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